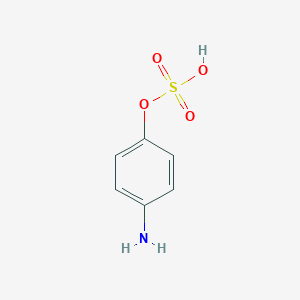

4-Aminophenyl hydrogen sulfate

Descripción general

Descripción

4-Aminophenyl hydrogen sulfate, with the chemical formula C6H7NO4S, is a compound characterized by its amino and sulfate functional groups . This white crystalline powder is known for its applications in various industries, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Aminophenyl hydrogen sulfate can be synthesized through several methods. One common approach involves the chlorosulfonation of acetanilide followed by reduction with sodium sulfite . Another method includes the use of 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate for the preparation of dextran-specific immunogens .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitrophenols using hydrogen and precious-metal catalysts such as palladium or platinum .

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminophenyl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly employs hydrogen gas in the presence of catalysts like palladium or platinum.

Substitution: Often involves reagents like halogens or sulfonyl chlorides under specific conditions.

Major Products Formed: The primary product formed from these reactions is 4-aminophenol, along with byproducts such as 2-aminophenol, aniline, and 4,4′-diaminodiphenyl ether .

Aplicaciones Científicas De Investigación

4-Aminophenyl hydrogen sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

Biology: Employed in the preparation of dextran-specific immunogens for research purposes.

Medicine: Investigated for its potential antimicrobial properties and its role in drug development.

Industry: Utilized in the production of self-dispersion dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Aminophenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes and interfere with intracellular processes . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.

Comparación Con Compuestos Similares

2-Aminophenol: Known for its use in photographic developers and its susceptibility to oxidation.

3-Aminophenol: More stable compared to 2- and 4-aminophenol, with applications in dye production.

4-Aminophenol: Shares similar properties with 4-Aminophenyl hydrogen sulfate but differs in its functional groups and specific applications.

Uniqueness: this compound is unique due to its combination of amino and sulfate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific industrial and research applications, particularly in the synthesis of specialized compounds and materials .

Actividad Biológica

4-Aminophenyl hydrogen sulfate, also known as p-aminophenol O-sulfate (p-APS), is a chemical compound with the formula CHNOS. It is derived from p-aminophenol through the sulfation process, which enhances its solubility and alters its biological activity. This compound has garnered interest in various fields, particularly in toxicology and medicinal chemistry, due to its potential biological activities.

Molecular Structure:

- Chemical Formula: CHNOS

- Molecular Weight: 189.19 g/mol

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Soluble in water, which facilitates its biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial in combating oxidative stress in biological systems. A study highlighted its ability to scavenge free radicals effectively, thereby potentially reducing cellular damage associated with oxidative stress .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 10 | 25 | 50 |

| 50 | 55 | 30 |

| 100 | 80 | 15 |

The mechanism through which p-APS exerts its antioxidant effects involves the modulation of cellular uptake and interaction with radical species. The sulfation process enhances its bioavailability, allowing it to penetrate cellular membranes more efficiently than its parent compound, p-aminophenol .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that at lower concentrations, it exhibits minimal cytotoxicity, while higher concentrations can lead to cell death through apoptosis. This dual nature suggests potential therapeutic applications where controlled dosing could harness its beneficial effects while minimizing toxicity .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 95 |

| HepG2 | 50 | 70 |

| MCF-7 | 100 | 40 |

Case Studies

-

Study on Hepatoprotective Effects:

A study investigated the hepatoprotective properties of p-APS against acetaminophen-induced liver damage in mice. The results showed that administration of p-APS significantly reduced liver enzyme levels and histopathological damage compared to the control group, suggesting a protective role against hepatotoxicity . -

Neuroprotective Effects:

Another study explored the neuroprotective potential of p-APS in a model of neurodegeneration induced by oxidative stress. The compound demonstrated a significant reduction in neuronal cell death and preserved cognitive function in treated animals, indicating its potential for treating neurodegenerative diseases .

Propiedades

IUPAC Name |

(4-aminophenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEGXIBXYHERSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935479 | |

| Record name | 4-Aminophenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-52-3 | |

| Record name | 4-Aminophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOPHENYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286703H3MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.